Taranabant ((1R,2R)stereoisomer)
Overview
Description
Taranabant ((1R,2R)stereoisomer) is a highly potent and selective cannabinoid 1 receptor inverse agonist. It is the R-enantiomer of Taranabant, which means it is one of the two stereoisomers of the compound. This compound has been studied for its potential therapeutic applications, particularly in the field of obesity and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taranabant ((1R,2R)stereoisomer) involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of Taranabant ((1R,2R)stereoisomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Taranabant ((1R,2R)stereoisomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Taranabant ((1R,2R)stereoisomer) may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on cannabinoid receptors and related signaling pathways.
Medicine: Explored for its potential in treating obesity and metabolic disorders due to its ability to modulate appetite and energy balance.
Mechanism of Action
Taranabant ((1R,2R)stereoisomer) exerts its effects by acting as an inverse agonist at the cannabinoid 1 receptor. This receptor is involved in the regulation of appetite, energy balance, and metabolism. By binding to this receptor, Taranabant ((1R,2R)stereoisomer) reduces the activity of the receptor, leading to decreased appetite and increased energy expenditure. The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades .
Comparison with Similar Compounds
Rimonabant: Another cannabinoid 1 receptor inverse agonist with similar therapeutic applications.
AM251: A selective cannabinoid 1 receptor antagonist.
SR141716A: A well-known cannabinoid 1 receptor antagonist used in research.
Uniqueness: Taranabant ((1R,2R)stereoisomer) is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the cannabinoid 1 receptor. This stereoisomer has been shown to have distinct pharmacological properties compared to its S-enantiomer and other similar compounds .
Biological Activity
Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed primarily for the treatment of obesity. It is known to influence appetite regulation and energy expenditure, making it a potential therapeutic option for weight management. This article delves into the biological activity of Taranabant, summarizing key research findings, clinical trial data, and its pharmacokinetic properties.
Taranabant acts as an inverse agonist at the CB1 receptor, which is implicated in the regulation of appetite and energy homeostasis. By inhibiting this receptor, Taranabant reduces food intake and promotes weight loss. The compound has demonstrated significant effects in both preclinical and clinical settings.
Efficacy in Animal Models
Preclinical studies have shown that Taranabant effectively reduces food intake and body weight in diet-induced obese (DIO) rats. The compound was found to significantly decrease acute food intake and increase energy expenditure when administered:
- Reduction in Food Intake : Taranabant led to a dose-dependent decrease in food consumption.
- Weight Loss : Significant reductions in body weight were observed, correlating with decreased fat mass.
These findings support the potential of Taranabant as a therapeutic agent for obesity management.
Phase II and III Trials
Taranabant underwent extensive clinical testing to evaluate its safety and efficacy. Notable trials include:
- Study Design : Double-blind, randomized, placebo-controlled studies involving overweight and obese participants.
- Dosage : Participants were administered doses of 2 mg, 4 mg, or 6 mg over periods up to 104 weeks.
Key Findings
Dose (mg) | Weight Loss at 52 Weeks (kg) | Weight Loss at 104 Weeks (kg) | Proportion Losing ≥5% Baseline Weight (%) | Proportion Losing ≥10% Baseline Weight (%) |
---|---|---|---|---|
Placebo | -2.6 | -1.4 | 27% | 8% |
2 mg | -6.6 | -6.4 | 57% | 28% |
4 mg | -8.1 | -7.6 | Not reported | Not reported |
- At the end of 52 weeks, participants on Taranabant experienced statistically significant weight loss compared to placebo (p<0.001) .
- However, higher doses (6 mg) were associated with increased adverse events leading to discontinuation during the trial .
Safety Profile
The safety profile of Taranabant raised concerns due to dose-related increases in adverse effects, particularly gastrointestinal and psychiatric events. The overall assessment concluded that the benefits did not outweigh the risks for continued development as an obesity treatment .
Pharmacokinetics
A population pharmacokinetic model was developed using data from multiple studies involving various doses (0.5 to 8 mg). Key pharmacokinetic parameters included:
Properties
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.